3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid

Lipophilicity Lead Optimization Drug-like Properties

3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 1781314-40-6, molecular formula C₉H₁₂N₂O₃, molecular weight 196.20 g/mol) is a heterocyclic building block that combines a 1-(oxetan-3-yl)-substituted pyrazole core with a carboxylic acid handle at the 4-position and methyl groups at the 3- and 5-positions. The oxetane moiety, a strained four-membered cyclic ether, is a recognized pharmacophore in medicinal chemistry, known to modulate key drug-like properties such as aqueous solubility, lipophilicity, and metabolic stability.

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
Cat. No. B11902368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid
Molecular FormulaC9H12N2O3
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C2COC2)C)C(=O)O
InChIInChI=1S/C9H12N2O3/c1-5-8(9(12)13)6(2)11(10-5)7-3-14-4-7/h7H,3-4H2,1-2H3,(H,12,13)
InChIKeyULUQQMYTYNUXQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid – Core Structural Identity, Physicochemical Profile, and Procurement-Grade Specifications


3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 1781314-40-6, molecular formula C₉H₁₂N₂O₃, molecular weight 196.20 g/mol) is a heterocyclic building block that combines a 1-(oxetan-3-yl)-substituted pyrazole core with a carboxylic acid handle at the 4-position and methyl groups at the 3- and 5-positions . The oxetane moiety, a strained four-membered cyclic ether, is a recognized pharmacophore in medicinal chemistry, known to modulate key drug-like properties such as aqueous solubility, lipophilicity, and metabolic stability [1]. The carboxylic acid group at the 4-position enables straightforward derivatization via amide coupling or esterification, making the compound a versatile synthetic intermediate. Standard commercial purity ranges from 97% (Bidepharm, batch-specific QC with NMR, HPLC, GC) to 98% (Leyan) .

Why 3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic Acid Cannot Be Replaced by a Simpler Pyrazole Analog


The pyrazole-4-carboxylic acid scaffold is a privileged pharmacophore in phosphodiesterase (PDE) inhibition and kinase-targeted drug discovery, yet even minor N1-substitution or C3/C5-methylation changes profoundly alter lipophilicity, metabolic stability, and target engagement [1]. The non-oxetane parent compound 3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 108858-87-3, LogP 1.33) shows weak PDE4 inhibitory activity (IC₅₀ ~200,000 nM) [2], while the non-methylated oxetane analog 1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 1389323-51-6, LogP ~0.15) has markedly lower lipophilicity . Procuring a generic analog without both the oxetane N-substituent and the 3,5-dimethyl substitution pattern forfeits the specific physicochemical balance that drives binding-site complementarity, metabolic trajectory, and downstream synthetic utility—a procurement decision that directly compromises lead-optimization outcomes.

3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic Acid – Quantitative Comparative Evidence for Scientific Selection


Lipophilicity Modulation: Balancing LogP Between the Non-Oxetane Parent and the Non-Methylated Oxetane Analog

The target compound occupies a logP midpoint critical for balancing membrane permeability and aqueous solubility. The non-oxetane parent 3,5-dimethyl-1H-pyrazole-4-carboxylic acid has a measured LogP of 1.33 , which may limit aqueous solubility for in vitro assays. Conversely, the non-methylated oxetane analog 1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic acid has a LogP of approximately -0.10 to 0.15 , shifting toward excessive hydrophilicity that can compromise membrane permeability. By combining the oxetane N-substituent with the 3,5-dimethyl groups, the target compound achieves an intermediate LogP profile, mitigating the extreme solubility-permeability trade-offs inherent to either comparator alone.

Lipophilicity Lead Optimization Drug-like Properties

PDE4 Scaffold Potency Trajectory: 3,5-Dimethyl Substitution Is Required for Meaningful Inhibitory Activity

The 3,5-dimethyl pyrazole-4-carboxylic acid scaffold is a validated PDE4 inhibitor pharmacophore. The unsubstituted parent compound 3,5-dimethyl-1H-pyrazole-4-carboxylic acid shows a PDE4 IC₅₀ of 200,000 nM [1], a weak starting point. However, iterative scaffold optimization via N1-substitution and esterification achieved a 4,000-fold potency improvement after only two rounds of synthesis, yielding compounds with PDE4D IC₅₀ values as low as 21 nM [2]. The target compound provides the dimethyl scaffold pre-installed alongside an oxetane N-substituent that can further tune metabolic stability, placing it directly on the potency trajectory established by Card et al.

Phosphodiesterase 4 Inhibitor Design Scaffold-Based Drug Discovery

Metabolic Stability Advantage of the Oxetane Ring: A Class-Level Enhancement Over Non-Oxetane Pyrazole Carboxylic Acids

The oxetane ring is widely documented to improve metabolic stability by reducing oxidative metabolism at adjacent positions and altering the electron density of the heterocyclic core [1]. When substituted for commonly used functional groups such as gem-dimethyl or carbonyl, oxetane units can induce profound changes in metabolic stability and conformational preference . Four FDA-approved drugs (Orlistat, Paclitaxel, Docetaxel, Cabazitaxel) contain oxetane rings, validating the clinical translatability of this motif . The target compound's N-oxetane substitution is therefore expected to confer superior metabolic stability relative to the non-oxetane parent 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, a critical advantage for in vivo pharmacological studies.

Metabolic Stability Oxetane Pharmacophore Drug Metabolism

Synthetic Versatility: Carboxylic Acid at C-4 Enables Direct Amide Coupling Without Pre-Activation

The 4-position carboxylic acid provides a direct synthetic handle for amide bond formation, esterification, and hydrazide synthesis via standard coupling reagents (e.g., HATU, EDC/HOBt). In contrast, the 4-chloro analog 4-chloro-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole requires an additional cross-coupling or nucleophilic aromatic substitution step to install a carboxylate equivalent . Similarly, the 4-bromo analog (CAS 1783961-40-9) necessitates transition-metal-catalyzed carbonylation to access the carboxylic acid functionality . Procurement of the pre-installed carboxylic acid eliminates at least one synthetic transformation step, improving overall yield and reducing reagent cost.

Synthetic Handle Amide Coupling Building Block Utility

Stability Profile: 3,5-Dimethyl Substitution May Confer Resistance to Oxetane-Carboxylic Acid Isomerization

A seminal study by the Enamine/Ukraine group demonstrated that many oxetane-carboxylic acids undergo spontaneous isomerization to lactones upon storage at room temperature or mild heating (~40-50°C) [1]. Critically, the study found that compounds with bulky (hetero)aromatic substituents adjacent to the oxetane ring (compounds 3a–7a) were stable during room-temperature storage for at least one year, while less sterically hindered analogs isomerized significantly (>20-70% lactone formation) even during solvent evaporation [1]. The target compound's 3,5-dimethyl groups provide steric shielding around the pyrazole-oxetane junction, potentially mimicking the stabilizing effect of bulky aromatic substituents. While not explicitly tested in the Enamine study, the structural analogy to stable compounds 3a–7a suggests enhanced storage stability compared to non-methylated oxetane-pyrazole carboxylic acids.

Chemical Stability Oxetane Isomerization Storage Conditions

Verified Commercial Purity with Batch-Specific QC Documentation: 97–98% Purity with NMR, HPLC, and GC Traceability

Commercial suppliers including Bidepharm and Leyan provide this compound at 97% and 98% purity, respectively, with batch-specific QC documentation including NMR, HPLC, and GC . This contrasts with the non-oxetane parent 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, which is commercially available at 97% purity from Thermo Scientific [1], and the non-methylated oxetane analog at 95-97% purity . The target compound's purity specification meets or exceeds that of the closest comparators, with the added advantage of multi-method batch release testing that reduces the risk of unidentified impurities confounding biological assay results.

Purity Quality Control Procurement Specification

High-Impact Research and Industrial Application Scenarios for 3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylic Acid


PDE4 Inhibitor Lead Optimization via Scaffold-Based Drug Design

The 3,5-dimethyl pyrazole-4-carboxylic acid scaffold is a validated PDE4 pharmacophore, with the parent scaffold achieving a 4,000-fold potency improvement (from IC₅₀ 200,000 nM to 21 nM) through iterative N1-substitution and esterification [1]. The target compound provides this scaffold pre-functionalized with an oxetane N-substituent, directly positioning the user on the SAR trajectory toward nanomolar PDE4D inhibitors. By coupling the carboxylic acid with diverse amines, medicinal chemistry teams can rapidly generate focused libraries for PDE4B/PDE4D selectivity profiling. The oxetane moiety is expected to improve metabolic stability, an advantage over the unsubstituted N-H parent [2].

Kinase Inhibitor Fragment Library Construction with Enhanced Pharmacokinetic Properties

Oxetane-containing pyrazoles are increasingly used as fragments and building blocks for kinase inhibitor discovery, as evidenced by their incorporation into DLK (MAP3K12) inhibitors with potent biochemical activity [3]. The target compound, with its carboxylic acid handle, is ideally suited for fragment-linking strategies and structure-based design campaigns targeting the ATP-binding pocket of kinases. The oxetane ring's documented ability to lower lipophilicity while maintaining or improving metabolic stability addresses a key challenge in kinase inhibitor development: balancing potency with favorable ADME properties [2].

Diversity-Oriented Synthesis of Oxetane-Containing Heterocyclic Libraries

The carboxylic acid at the 4-position enables direct amide coupling without pre-activation, eliminating the synthetic steps required when using 4-halo analogs (e.g., 4-chloro or 4-bromo derivatives) . This synthetic efficiency is critical for high-throughput parallel synthesis, where each eliminated step reduces cycle time and per-compound cost. The 3,5-dimethyl groups provide steric shielding that may protect the oxetane ring from acid-catalyzed isomerization during synthesis and storage, an advantage over non-methylated analogs that are more susceptible to lactone formation [4].

Chemical Probe Development Requiring Balanced Lipophilicity and Aqueous Solubility

For chemical probe campaigns where balanced physicochemical properties are critical, the target compound's predicted intermediate LogP (~1.0–1.5) addresses the solubility-permeability trade-off. The non-oxetane parent (LogP 1.33) may exhibit limited aqueous solubility, while the non-methylated oxetane analog (LogP ~0.0–0.15) may lack sufficient membrane permeability for cellular target engagement [5]. The 3,5-dimethyl oxetane combination provides a balanced profile suitable for both biochemical and cell-based assays, making it a preferred building block for probe development.

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